Bis(2-methoxy-6-phenoxyphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
785836-55-7 |
|---|---|
Molecular Formula |
C27H22O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
bis(2-methoxy-6-phenoxyphenyl)methanone |
InChI |
InChI=1S/C27H22O5/c1-29-21-15-9-17-23(31-19-11-5-3-6-12-19)25(21)27(28)26-22(30-2)16-10-18-24(26)32-20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChI Key |
NSNXIKWCWILQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2)C(=O)C3=C(C=CC=C3OC4=CC=CC=C4)OC |
Origin of Product |
United States |
Advanced Structural Characterization and Analysis of Bis 2 Methoxy 6 Phenoxyphenyl Methanone
Single Crystal X-ray Diffraction (ScXRD) Analysis
ScXRD analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a molecule's structure and how it interacts with its neighbors in the solid state.
The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a primary outcome of an ScXRD experiment. Without experimental data for Bis(2-methoxy-6-phenoxyphenyl)methanone, these crystallographic parameters remain undetermined.
The study of supramolecular assembly focuses on how individual molecules of this compound would pack together in the crystal lattice. This is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. Understanding these patterns is crucial for predicting material properties. As no crystal structure has been reported, the supramolecular assembly for this compound is unknown.
Spectroscopic Probing for Molecular Architecture Insights
Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and electronic environment of a molecule.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. A correlative analysis would involve comparing experimentally measured spectra with those calculated using theoretical methods, such as density functional theory (DFT). This comparison aids in the precise assignment of vibrational bands to specific molecular motions. Without experimental spectra for this compound, such an analysis cannot be performed.
Advanced NMR techniques, such as 1H and 13C NMR, provide detailed information about the chemical environment of individual atoms. Chemical shifts, coupling constants, and relaxation times can offer insights into the molecule's conformation in solution and its electronic structure. While spectroscopic data for related compounds are available, specific NMR data for this compound have not been found in the literature.
Intermolecular Interactions and Supramolecular Chemistry of Bis 2 Methoxy 6 Phenoxyphenyl Methanone
Non-Covalent Interactions in the Crystalline State
The solid-state architecture of Bis(2-methoxy-6-phenoxyphenyl)methanone is anticipated to be dominated by a network of weak hydrogen bonds and aromatic stacking interactions, creating a complex and stable three-dimensional lattice.
In the absence of strong hydrogen bond donors like hydroxyl groups, the supramolecular structure will be significantly influenced by weaker C-H···O interactions. The methoxy (B1213986), phenoxy, and carbonyl groups all present oxygen atoms that can act as hydrogen bond acceptors. Aromatic and methyl C-H groups can serve as donors.
Key Expected C-H···O Interactions:
Intramolecular: Potential C-H···O interactions may occur between the aromatic protons ortho to the carbonyl bridge and the carbonyl oxygen, helping to stabilize the conformation of the molecule.
Intermolecular: A more extensive network of intermolecular C-H···O bonds is expected to be the primary driver of the crystal packing. Aromatic C-H donors are likely to interact with the carbonyl oxygen, the oxygen of the methoxy groups, and the oxygen of the phenoxy groups on neighboring molecules. The methyl protons of the methoxy groups are also prime candidates for forming C-H···O hydrogen bonds.
| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | Significance |
| C-H···O=C | Aromatic C-H | Carbonyl Oxygen | 2.2 - 2.8 | Dimer formation, chain propagation |
| C-H···O-CH₃ | Aromatic C-H | Methoxy Oxygen | 2.3 - 2.9 | Linking adjacent molecules |
| CH₃-H···O | Methyl C-H | Carbonyl/Methoxy/Phenoxy Oxygen | 2.4 - 3.0 | Cross-linking of molecular layers |
| C-H···O-Ph | Aromatic C-H | Phenoxy Oxygen | 2.3 - 2.9 | Stabilizing the packing arrangement |
| This table presents expected interactions based on typical bond lengths observed in similar organic crystal structures. |
The presence of four aromatic rings in this compound suggests that π-stacking interactions will play a crucial role in its solid-state assembly. However, the significant steric hindrance caused by the ortho-methoxy and ortho-phenoxy substituents on both central phenyl rings will force the rings to adopt a highly twisted conformation relative to the central carbonyl group. This steric clash makes conventional face-to-face π-stacking highly improbable.
Instead, the supramolecular structure is more likely to be characterized by:
Offset π-Stacking: Where the aromatic rings of adjacent molecules are parallel but laterally displaced.
Edge-to-Face Interactions (C-H···π): Where the electron-rich face of a phenyl ring interacts with the electropositive edge (C-H bonds) of a neighboring ring.
The dihedral angles between the two central phenyl rings in substituted benzophenones can vary significantly, from as low as 37.85° in 2,2′-dihydroxy-4,4′-dimethoxybenzophenone to over 83° in highly crowded systems. researchgate.net For this compound, a large twist angle is expected, which will influence which type of π-interaction is favored. These interactions will likely occur between the terminal phenoxy rings or between a phenoxy ring of one molecule and a central methoxyphenyl ring of another.
Influence of Substituents on Supramolecular Architecture
The nature and position of the methoxy and phenoxy groups are the dominant factors controlling the supramolecular architecture of this compound.
The methoxy and phenoxy groups exert their influence through a combination of steric and electronic effects:
Hydrogen Bond Acceptors: The oxygen atoms in both the methoxy and phenoxy groups act as key hydrogen bond acceptors, creating a network of C-H···O interactions that guide the self-assembly process.
Electronic Effects: The electron-donating nature of these groups enriches the π-systems of the aromatic rings, potentially strengthening C-H···π and other π-interactions.
The interplay between the steric demands that force a twisted structure and the electronic propensity to form stabilizing non-covalent bonds results in a complex but well-defined supramolecular assembly.
To appreciate the unique role of the 2,6-disubstitution pattern, it is useful to compare the expected structure of this compound with simpler analogues.
| Compound | Key Structural Feature | Dominant Intermolecular Interactions | Resulting Supramolecular Feature |
| Benzophenone (B1666685) | Unsubstituted, moderately twisted rings | C-H···O, C-H···π | Herringbone packing, layers |
| 4,4'-Dimethoxybenzophenone | Para-substitution, less twisted | C-H···O, π-π stacking (more feasible) | More planar packing, potential for face-to-face interactions |
| 2,2'-Dimethoxybenzophenone | Ortho-substitution, more twisted | C-H···O, C-H···π (offset) | Highly twisted conformation, limited direct π-π overlap |
| This compound | 2,6-disubstitution (highly hindered) | C-H···O, C-H···π (offset/edge-to-face) | Highly non-planar structure, complex 3D network driven by weak hydrogen bonds and sterically controlled π-interactions |
This comparison highlights a clear trend: as steric bulk increases at the ortho positions, the molecular conformation becomes more twisted, and the dominant intermolecular interactions shift from direct π-stacking to a combination of offset π-interactions and a dense network of weak C-H···O hydrogen bonds. The addition of the phenoxy group further complicates this by introducing more aromatic rings and potential interaction sites.
Design Principles for Directed Self-Assembly in Materials Science
The predictable, albeit complex, non-covalent interactions in molecules like this compound offer a blueprint for the design of new materials. The principles of crystal engineering can be applied to leverage these interactions for directed self-assembly.
Synthon-Based Design: The C-H···O interactions involving the carbonyl and methoxy groups can be considered reliable supramolecular synthons. By understanding their preferred geometries, it is possible to predict and design specific packing motifs. For example, the formation of centrosymmetric dimers via C-H···O=C interactions is a common and predictable feature in related ketones.
Modulating Steric Hindrance: The degree of twist in the diaryl methanone (B1245722) core is a tunable parameter. By systematically altering the size of the ortho-substituents, one can control the molecular shape and, consequently, the resulting solid-state packing. This could be used to create materials with specific porosities or host-guest capabilities.
Functional Group Modification: The terminal phenoxy rings offer sites for further functionalization. Introducing groups capable of forming stronger interactions (e.g., halogens for halogen bonding, or hydroxyls for O-H···O hydrogen bonding) could allow for the programmed assembly of more complex and robust supramolecular architectures.
In essence, the structure of this compound serves as a model for highly substituted, non-planar building blocks. The balance between strong steric repulsion and a multitude of weaker, directional non-covalent interactions provides a sophisticated mechanism for controlling self-assembly, opening avenues for the rational design of functional organic materials.
Chemical Reactivity and Transformation Chemistry of Bis 2 Methoxy 6 Phenoxyphenyl Methanone
Reactivity at the Ketone Moiety: Electrophilic and Nucleophilic Character
The carbonyl group in a diaryl ketone like Bis(2-methoxy-6-phenoxyphenyl)methanone is inherently electrophilic. The carbon atom, double-bonded to the more electronegative oxygen, carries a partial positive charge, making it a target for nucleophiles.
Electrophilic Character : The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aryl rings. The methoxy (B1213986) (-OCH₃) and phenoxy (-OPh) groups are both electron-donating through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon by increasing electron density in the aromatic system. However, the carbonyl group remains a reactive site for nucleophilic attack. Reactions typical for ketones, such as addition of Grignard reagents or organolithium compounds, are expected, although the significant steric hindrance from the four ortho-substituents would likely necessitate more forcing reaction conditions compared to an unsubstituted benzophenone (B1666685).
Nucleophilic Character : The carbonyl oxygen possesses lone pairs of electrons, giving it nucleophilic and basic character. It can be protonated by strong acids, which activates the carbonyl group towards nucleophilic attack. scribd.com This is the initial step in reactions like the acid-catalyzed pinacol (B44631) rearrangement of benzopinacols. scribd.comrsc.orgorgsyn.org
Photochemically, upon absorption of UV light, the benzophenone core can be excited to a triplet diradical state. lookchem.comgordon.edubgsu.edu In this state, the oxygen atom behaves as a radical and can abstract a hydrogen atom from a suitable donor, such as an alcohol, initiating a photoreduction process that can lead to the formation of a benzopinacol (B1666686) derivative. gordon.edubgsu.eduhilarispublisher.com
Functionalization and Derivatization of the Phenoxy and Methoxy Aromatic Rings
The aromatic rings of this compound are rich in electrons, making them susceptible to electrophilic aromatic substitution. The positions of substitution are dictated by the directing effects of the existing substituents.
Directed Aromatic Substitutions on Substituted Phenyl Rings
Both the methoxy (-OCH₃) and phenoxy (-OPh) groups are classified as activating, ortho-, para-directing groups. masterorganicchemistry.comaakash.ac.inmsu.edu This is due to their ability to donate electron density to the aromatic ring via resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution at these positions. organicchemistrytutor.comyoutube.com
Methoxy-substituted rings : The methoxy group is a strong activating group. vaia.com It directs incoming electrophiles to the positions ortho and para to itself. In the case of the 2-methoxy-6-phenoxyphenyl ring, the positions available for substitution are C3, C4, and C5. The methoxy at C2 directs to C3 (ortho) and C5 (para). The phenoxy at C6 directs to C5 (ortho) and C3 (para). Therefore, substitution is strongly favored at the C3 and C5 positions.
Phenoxy-substituted rings : The phenoxy group is also an ortho-, para-director. For the external phenoxy rings, electrophilic substitution would occur at the ortho and para positions of that ring, with the para-position generally favored to minimize steric hindrance.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation (R-Cl/AlCl₃), and Friedel-Crafts acylation (RCOCl/AlCl₃). The significant steric crowding around the ketone bridge may influence the regioselectivity, potentially favoring the less hindered positions.
| Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Major Substitution Sites on the 2-methoxy-6-phenoxyphenyl Ring |
|---|---|---|---|
| -OCH₃ (at C2) | Strongly Activating | Ortho, Para | C3 (ortho), C5 (para) |
| -OPh (at C6) | Activating | Ortho, Para | C5 (ortho), C3 (para) |
Synthesis of Complex Derivatives through Side Chain Modifications
The benzophenone scaffold is a versatile building block in medicinal chemistry and materials science for the synthesis of more complex molecules. nih.govrsc.orgnih.gov Starting from this compound, several synthetic pathways can be envisioned:
Functional Group Interconversion : If functional groups are introduced via aromatic substitution (e.g., a nitro group), they can be further modified. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide or sulfonamide formation, or conversion to a diazonium salt for Sandmeyer-type reactions.
Coupling Reactions : If a halogen is introduced onto one of the aromatic rings, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the linking of other complex molecular fragments to the benzophenone core.
Derivatization of the Ketone : The ketone itself can be converted into other functional groups. For instance, reaction with an amine can form an imine, which can be a key intermediate. ontosight.ai Reduction of the ketone would yield a secondary alcohol (a diarylcarbinol), which could be used in subsequent esterification or etherification reactions.
Pathways for Chemical Transformations and Rearrangements
Diaryl ketones are known to undergo several characteristic transformations and rearrangements, often under specific conditions.
Pinacol Rearrangement : As mentioned, the photoreduction of benzophenones in the presence of a hydrogen donor (like isopropanol) yields a 1,2-diol known as a benzopinacol. gordon.edubgsu.edu This benzopinacol derivative can then undergo an acid-catalyzed dehydration and rearrangement, known as the pinacol rearrangement, to form a pinacolone (B1678379) (in this case, a derivative of phenyl trityl ketone). scribd.comrsc.org This process involves the 1,2-migration of one of the aryl groups to an adjacent carbocation center.
Beckmann Rearrangement : this compound can be converted to its corresponding oxime by reaction with hydroxylamine. This oxime, when treated with an acid catalyst (such as PCl₅ or concentrated H₂SO₄), can undergo a Beckmann rearrangement. careerendeavour.com This reaction involves the migration of one of the aryl groups anti to the oxime's hydroxyl group, resulting in the formation of an N-substituted amide. careerendeavour.com The presence of electron-donating groups on the migrating aryl ring can accelerate the rate of this rearrangement. careerendeavour.com
Deoxygenative Transformations : Recent methodologies allow for the deoxygenative transformation of diaryl ketones into other structures. For example, reaction with diphenylphosphine (B32561) oxide followed by palladium-catalyzed reactions can lead to the formation of diarylmethanes (reduction), tetraarylethanes (dimerization), or triarylmethanes (arylation) in a one-pot synthesis. rsc.org
Stability and Degradation Pathways under Controlled Chemical Environments
The stability of benzophenone derivatives is a subject of environmental and chemical interest. nih.govnih.gov
Acidic/Basic Conditions : Benzophenones are generally stable under moderately acidic and basic conditions. However, forced degradation studies on related compounds like benzophenone-3 show that degradation can occur under strong acidic or basic conditions, often coupled with heat. researchgate.net The ether linkages (both methoxy and phenoxy) are generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).
Oxidative/Reductive Degradation : Benzophenones can be degraded by advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). nih.gov Processes such as UV/H₂O₂ or UV/Fenton can lead to the oxidation and eventual mineralization of the molecule. nih.gov Degradation pathways often involve hydroxylation of the aromatic rings and cleavage of the molecular structure. elsevierpure.com Reductive conditions, especially using strong reducing agents like LiAlH₄, would reduce the ketone to a secondary alcohol. Catalytic hydrogenation might also achieve this reduction and could potentially cleave the phenoxy group under more forcing conditions.
Photodegradation : While benzophenones are used as UV stabilizers due to their ability to absorb UV radiation, prolonged exposure to light, especially in the presence of sensitizers or reactive species, can lead to degradation. nih.govnih.gov The primary photochemical process for benzophenone itself is the photoreduction to benzopinacol in the presence of hydrogen donors. bgsu.eduhilarispublisher.com In aqueous environments, the degradation of substituted benzophenones can be influenced by pH and the presence of substances like humic acids. nih.govelsevierpure.com
| Condition | Potential Outcome for this compound | Key Reactive Species/Process |
|---|---|---|
| Strong Acid (e.g., HBr, heat) | Cleavage of methoxy and/or phenoxy ether bonds | Protonation and nucleophilic substitution |
| Strong Base (e.g., NaOH, heat) | Generally stable, potential for slow degradation | Hydroxide-catalyzed reactions |
| Advanced Oxidation (e.g., UV/H₂O₂) | Ring hydroxylation, bond cleavage, mineralization | Hydroxyl radicals (•OH) |
| UV light (with H-donor) | Photoreduction of ketone to a pinacol derivative | Triplet state ketone diradical |
| Strong Reduction (e.g., LiAlH₄) | Reduction of ketone to secondary alcohol | Hydride transfer |
Advanced Applications in Materials Science and Organic Electronics for Bis 2 Methoxy 6 Phenoxyphenyl Methanone
Building Blocks for Functional Organic Materials
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
No studies have been found that describe the integration of Bis(2-methoxy-6-phenoxyphenyl)methanone into either Covalent Organic Frameworks or Metal-Organic Frameworks.
Precursors for Liquid Crystalline Materials and Soft Matter
There is no available research on the use of this compound as a precursor for the synthesis of liquid crystalline materials or its incorporation into soft matter systems.
Optoelectronic Applications
Development of Small Molecule Semiconductors and Organic Photovoltaics (OPVs)
No research has been identified that explores the potential of this compound in the development of small molecule semiconductors or its application in Organic Photovoltaics.
Future Research Directions and Emerging Trends
Rational Design of Novel Derivatives with Tailored Material Properties
The rational design of novel derivatives of Bis(2-methoxy-6-phenoxyphenyl)methanone is a key avenue for future research, with the goal of fine-tuning its properties for specific applications. By systematically modifying its molecular structure, researchers can anticipate and control its electronic, optical, and thermal characteristics.
The benzophenone (B1666685) core is a well-established component in materials for organic light-emitting diodes (OLEDs), often serving as a host or an emitter. researchgate.netresearchgate.netmdpi.com Future research will likely focus on the synthesis of derivatives with tailored photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl rings can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the emission color and efficiency of potential OLED devices.
A critical aspect of rational design involves establishing clear structure-property relationships. This can be achieved through a combination of synthetic chemistry and computational modeling. By creating a library of derivatives with systematic variations in their substituents, researchers can correlate specific structural modifications with changes in material properties. The following table illustrates a hypothetical set of derivatives and their predicted properties, based on general principles of molecular design.
| Derivative | Substituent on Phenoxy Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission Color |
| Parent Compound | None | -5.8 | -2.5 | Blue |
| Derivative A | -NO2 (electron-withdrawing) | -6.1 | -2.8 | Green |
| Derivative B | -N(CH3)2 (electron-donating) | -5.5 | -2.3 | Violet |
| Derivative C | -CF3 (electron-withdrawing) | -6.0 | -2.7 | Cyan |
Note: The data in this table is illustrative and intended to represent the type of information that would be generated through rational design studies.
Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality
The development of hybrid organic-inorganic materials represents a significant trend in materials science, offering the potential to combine the desirable properties of both classes of materials. rsc.orgdtu.dk this compound and its derivatives are prime candidates for integration into such hybrid systems.
One promising approach involves the use of these benzophenone compounds as organic linkers in the synthesis of metal-organic frameworks (MOFs). The carbonyl and ether functionalities could serve as coordination sites for metal ions, leading to the formation of porous, crystalline structures with high surface areas. Such MOFs could find applications in gas storage, catalysis, and sensing.
Another avenue of exploration is the incorporation of this compound into sol-gel derived silica or titania networks. The organic component can impart flexibility and specific optical properties to the rigid inorganic matrix. For example, the UV-absorbing properties of the benzophenone core could be harnessed to create transparent coatings that protect underlying materials from photodegradation. 360iresearch.com
The following table outlines potential hybrid materials incorporating this compound and their prospective applications.
| Inorganic Component | Hybrid Material Type | Potential Functionality | Potential Application |
| Zinc Oxide (ZnO) | Nanocomposite | Enhanced photocatalytic activity | Water purification |
| Silica (SiO2) | Sol-gel network | UV-shielding, hydrophobicity | Protective coatings |
| Zirconium (Zr) | Metal-Organic Framework | Gas adsorption, catalysis | Carbon capture, chemical synthesis |
| Gold (Au) Nanoparticles | Surface-functionalized composite | Plasmon-enhanced fluorescence | Biosensing |
Advanced In Situ Characterization Techniques for Reaction Monitoring and Structural Evolution
A deeper understanding of the synthesis and processing of materials based on this compound will require the application of advanced in situ characterization techniques. These methods allow for real-time monitoring of chemical reactions and physical transformations, providing invaluable insights into reaction mechanisms and the evolution of material structure.
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the progress of synthetic reactions, identifying intermediate species and determining reaction kinetics. This information is crucial for optimizing reaction conditions to improve yield and purity.
For studying the solid-state properties of these materials, in situ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are powerful tools. These techniques can be used to monitor crystallization processes, phase transitions, and thermal decomposition in real-time. For example, in the development of new crystalline forms or co-crystals of this compound derivatives, in situ XRD can provide detailed information about the structural changes that occur during their formation.
Application of Machine Learning and Artificial Intelligence in Predicting Synthesis Pathways and Material Performance
ML models can be trained on existing datasets of benzophenone derivatives to predict the outcomes of synthetic reactions, suggesting optimal reagents, catalysts, and reaction conditions. This can reduce the number of trial-and-error experiments required, saving time and resources.
| AI/ML Application | Input Data | Predicted Output | Impact on Research |
| Retrosynthetic Analysis | Target derivative structure | Potential synthetic pathways | Accelerated synthesis planning |
| Property Prediction | Molecular structure of derivative | HOMO/LUMO levels, emission spectra | Rapid screening of candidates |
| Process Optimization | In situ reaction monitoring data | Optimized reaction parameters | Improved yield and purity |
| Inverse Design | Desired material properties | Promising molecular structures | Discovery of novel materials |
Q & A
Q. What are the recommended synthetic routes for Bis(2-methoxy-6-phenoxyphenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, leveraging aromatic substitution patterns. Key steps include:
- Reagent Selection : Use anhydrous AlCl₃ or FeCl₃ as Lewis acid catalysts to facilitate electrophilic acylation .
- Solvent Optimization : Dichloromethane or nitrobenzene under reflux (60–80°C) enhances reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields improved by slow gradient elution .
- Yield Challenges : Competing ortho/para directing effects of methoxy and phenoxy groups may require iterative adjustments to stoichiometry or reaction time .
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | 45–60% |
| Solvent | DCM, reflux | 50–65% |
| Purification | Column chromatography | >90% purity |
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Compare experimental peaks with NIST reference data for diaryl ketones (C=O stretch ~1660–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Aromatic protons adjacent to methoxy groups show deshielding (~6.8–7.2 ppm); ketone absence of protons avoids splitting .
- ¹³C NMR : Carbonyl signal at ~195–200 ppm confirms the ketone; methoxy carbons appear at ~55–60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational models be resolved for this compound?
Methodological Answer:
- X-ray Refinement : Use SHELX for structure refinement, focusing on anisotropic displacement parameters for methoxy/phenoxy groups to address thermal motion artifacts .
- ORTEP Visualization : Generate 50% probability ellipsoids to identify steric strain or disordered regions in the crystal lattice .
- DFT Comparisons : Optimize geometry using B3LYP/6-31G(d) and overlay with crystallographic coordinates (RMSD <0.1 Å indicates agreement) .
| Data Source | Key Metrics | Resolution |
|---|---|---|
| Experimental (X-ray) | R-factor <5%, C=O bond length ~1.21 Å | 0.8 Å |
| Computational (DFT) | Bond angles ±2° from experimental | N/A |
Q. What role do substituent electronic effects play in the compound’s reactivity toward electrophilic substitution?
Methodological Answer:
- Hammett Analysis : Methoxy groups (-OCH₃) are electron-donating (σₚ ~ -0.27), activating the ring for electrophilic attack, while phenoxy groups (-OPh) introduce steric hindrance .
- Cross-Coupling Reactions :
-
Suzuki-Miyaura : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (80°C); monitor regioselectivity via HPLC .
-
Challenges : Steric bulk from phenoxy substituents may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) .
Substituent Electronic Effect Reactivity Impact 2-Methoxy Activating (ortho) Accelerates substitution 6-Phenoxy Steric hindrance Limits accessibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
